2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole
CAS No.: 2361609-38-1
Cat. No.: VC6711382
Molecular Formula: C10H15N3O
Molecular Weight: 193.25
* For research use only. Not for human or veterinary use.
![2-[(1S,5S)-2-Azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole - 2361609-38-1](/images/structure/VC6711382.png)
Specification
CAS No. | 2361609-38-1 |
---|---|
Molecular Formula | C10H15N3O |
Molecular Weight | 193.25 |
IUPAC Name | 2-[(1S,5S)-2-azabicyclo[3.2.0]heptan-1-yl]-5-ethyl-1,3,4-oxadiazole |
Standard InChI | InChI=1S/C10H15N3O/c1-2-8-12-13-9(14-8)10-5-3-7(10)4-6-11-10/h7,11H,2-6H2,1H3/t7-,10-/m0/s1 |
Standard InChI Key | ZFRJXSYJPZMREF-XVKPBYJWSA-N |
SMILES | CCC1=NN=C(O1)C23CCC2CCN3 |
Introduction
Chemical Structure and Stereochemical Significance
The compound features a fused bicyclo[3.2.0]heptane core with a nitrogen atom at position 2, substituted by a 5-ethyl-1,3,4-oxadiazole moiety. The (1S,5S) configuration imposes strict stereochemical constraints, influencing its three-dimensional conformation and intermolecular interactions. The azabicyclo[3.2.0] system is less common than related frameworks like bicyclo[2.2.1]heptane (e.g., in the structurally similar (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride) . This difference in ring strain and nitrogen positioning may alter reactivity and biological activity.
The oxadiazole ring, a five-membered heterocycle with two nitrogen and one oxygen atom, serves as a bioisostere for ester or amide groups, enhancing metabolic stability in drug candidates . The ethyl group at position 5 likely modulates lipophilicity, as seen in analogous compounds where alkyl substituents improve membrane permeability .
Synthetic Methodologies
Ring-Closing Strategies for Azabicyclo[3.2.0] Systems
Synthesis of the azabicyclo[3.2.0]heptane core typically involves intramolecular cyclization. For example, microwave-assisted reactions have been employed to construct related bicyclic amines, such as the formation of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane derivatives at 140°C using diisopropylethylamine as a base . Similar conditions could be adapted for the target compound, with careful selection of chiral catalysts to enforce the (1S,5S) configuration.
Oxadiazole Formation
1,3,4-Oxadiazoles are commonly synthesized via cyclodehydration of acylhydrazides. A representative procedure involves reacting a hydrazide intermediate with phosphoryl chloride or other dehydrating agents. For instance, the synthesis of 2-((1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)acetonitrile utilized bromoacetonitrile and a bicyclic amine under basic conditions . Adapting this approach, the ethyl-substituted oxadiazole could be formed by cyclizing a pre-functionalized hydrazide with the azabicyclo[3.2.0]heptane amine.
Physicochemical Properties
While experimental data for the exact compound are unavailable, properties can be extrapolated from related structures:
The compound’s high gastrointestinal absorption and low blood-brain barrier permeability are predicted based on its moderate Log P and polar surface area (~21–40 Ų) . These traits suggest suitability for peripheral therapeutic targets.
Research Challenges and Future Directions
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Stereoselective Synthesis: Achieving high enantiomeric purity for the (1S,5S) configuration remains a hurdle. Asymmetric catalysis or chiral pool strategies, as used in related bicyclo[2.2.1] syntheses , require optimization for the [3.2.0] system.
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Biological Screening: Preliminary assays against bacterial efflux pumps or viral proteases are warranted, leveraging the oxadiazole’s electron-deficient nature for targeted inhibition.
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Prodrug Development: Esterifying the oxadiazole’s ethyl group could improve bioavailability, as demonstrated with prodrugs of bicyclic amines .
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